Spinacine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la Spinacine implique une voie qui conduit à un produit chimiquement et optiquement pur avec un excellent rendement . L'une des voies de synthèse comprend la formation de Nπ-hydroxyméthyl this compound et de Nα-méthyl spinaceamine comme intermédiaires . Les conditions de réaction impliquent généralement l'utilisation de réactifs et de solvants spécifiques pour assurer la pureté et le rendement du produit final .

Méthodes de production industrielle

La production industrielle de la this compound peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes telles que la cristallisation et la purification pour obtenir le produit final sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

La Spinacine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Ces réactions sont facilitées par la présence de groupes fonctionnels tels que le cycle imidazole et le groupe acide carboxylique .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de la this compound comprennent des oxydants, des réducteurs et des nucléophiles . Les conditions de réaction peuvent varier en fonction du produit souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés .

Principaux produits formés

Les principaux produits formés à partir des réactions de la this compound comprennent des dérivés tels que la Nπ-hydroxyméthyl this compound et la Nα-méthyl spinaceamine .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique dans divers domaines :

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. La this compound agit comme un ligand pour certains récepteurs, modulant leur activité et conduisant à divers effets biologiques . Les cibles moléculaires de la this compound comprennent les récepteurs δ-opioïdes, qui sont impliqués dans la modulation de la douleur et d'autres processus physiologiques .

Applications De Recherche Scientifique

Enzyme Inhibition:

Research has indicated that spinacine derivatives may act as enzyme inhibitors. For instance, studies have shown that this compound can inhibit the E6 protein from high-risk human papillomavirus (HPV), which is known to play a role in cervical cancer . This inhibition enhances the sensitivity of HPV-positive cells to apoptosis-inducing agents.

Case Study: this compound in Cancer Research

In vitro studies demonstrated that this compound sensitizes SiHa cervical cancer cells to TRAIL (a cancer-specific ligand) and chemotherapeutic agents like doxorubicin and cisplatin. When treated with this compound, there was a significant increase in caspase 3/7 activity and levels of p53, suggesting its potential role in cancer therapy .

Medicinal Applications

Therapeutic Potential:

this compound has been investigated for its therapeutic applications in drug discovery and development. Its ability to modulate biological pathways makes it a candidate for developing new treatments for diseases associated with HPV and other conditions influenced by enzyme activity .

Table 2: Summary of this compound's Therapeutic Effects

| Application Area | Effect |

|---|---|

| Cancer Therapy | Sensitization of cancer cells to apoptosis |

| Enzyme Inhibition | Modulation of E6 protein activity |

| Drug Development | Potential lead compound for new therapies |

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is used as a precursor for synthesizing specialty chemicals. Its unique properties allow it to be employed in various chemical processes that require high purity and specific reactivity.

Mécanisme D'action

The mechanism of action of spinacine involves its interaction with specific molecular targets and pathways. This compound acts as a ligand for certain receptors, modulating their activity and leading to various biological effects . The molecular targets of this compound include δ-opioid receptors, which are involved in pain modulation and other physiological processes .

Comparaison Avec Des Composés Similaires

La Spinacine peut être comparée à d'autres composés similaires, tels que l'histidine et ses dérivés . Contrairement à l'histidine, la this compound possède une structure d'acide aminé contraint, ce qui lui confère des propriétés uniques et améliore son affinité de liaison pour certains récepteurs . D'autres composés similaires comprennent la tétrahydroisoquinoléine, qui mime la phénylalanine et est utilisée pour la synthèse d'inhibiteurs de protéases .

Conclusion

La this compound est un composé polyvalent qui présente un potentiel significatif dans diverses applications de recherche scientifique. Sa structure et ses propriétés uniques en font un outil précieux en chimie, biologie, médecine et industrie. La recherche en cours sur la this compound et ses dérivés continue de dévoiler de nouvelles applications et de nouveaux mécanismes d'action, soulignant son importance dans la communauté scientifique.

Activité Biologique

Spinacine, a compound derived from the imidazole amino-acid derivative of histidine, has garnered attention for its diverse biological activities. This article provides an in-depth exploration of the biological effects of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

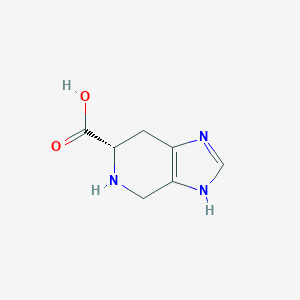

This compound is chemically characterized as -tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid. Its structural properties contribute to its biological activity, particularly in relation to enzyme activation and modulation of cellular processes.

- Enzyme Activation : this compound has been shown to selectively activate certain isoforms of carbonic anhydrase (CA), particularly hCA VII, which is involved in various physiological processes. Studies indicate that this compound acts as a micromolar activator for this isoform, suggesting potential roles in neuroprotection and metabolic regulation .

- Cancer Cell Sensitization : Recent findings highlight that this compound sensitizes HPV-positive cervical and oral cancer cells to apoptosis while having no significant effect on HPV-negative cells. This selective action points to its potential use in targeted cancer therapies .

- Immune Modulation : this compound has been implicated in enhancing immune responses. For instance, it has been observed to increase the production of pro-inflammatory cytokines like IL-12 and IFN-γ when combined with other agents in murine models .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

Several case studies have documented the effects of this compound on various health conditions:

-

Case Study 1: Cancer Treatment

A study involving murine models demonstrated that this compound significantly reduced tumor size when administered alongside traditional chemotherapeutics. The combination therapy led to enhanced survival rates and improved immune function, indicating a synergistic effect . -

Case Study 2: Immune Response Enhancement

In a clinical setting, patients with compromised immune systems were treated with this compound derivatives. Results showed a marked increase in immune markers and improved patient outcomes compared to control groups .

Research Findings

Research indicates that this compound's efficacy varies based on its structural modifications. The presence of the imidazole ring is crucial for its biological activity, influencing both enzyme interaction and cellular uptake . Additionally, studies have explored the synthesis of this compound derivatives to enhance its pharmacological properties.

Propriétés

IUPAC Name |

(6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFJXOFFQLPCHD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1N=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=C1N=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208688 | |

| Record name | Spinacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59981-63-4 | |

| Record name | (6S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59981-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059981634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPINACINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG040ZE63K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.